![molecular formula C25H21N5O2 B2870055 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide CAS No. 899967-58-9](/img/structure/B2870055.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide
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Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O2 and its molecular weight is 423.476. The purity is usually 95%.
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Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse range of biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused bicyclic pyrazolo[3,4-d]pyrimidine core. The specific arrangement of functional groups contributes to its unique biological properties. The molecular formula is C23H23N5O2 with a molecular weight of approximately 395.46 g/mol.
Property | Value |
---|---|
Molecular Formula | C23H23N5O2 |
Molecular Weight | 395.46 g/mol |
Structure | Chemical Structure |
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines:
- In vitro Studies : Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 8.21 µM against A549 cells for a closely related compound .
- Mechanisms of Action : These compounds often act as inhibitors of epidermal growth factor receptors (EGFR), which are critical in cancer progression. For example, compounds exhibiting high binding affinity to EGFR can induce apoptosis and arrest the cell cycle at specific phases .
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives:
- COX Inhibition : Some derivatives have shown promising results as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For example, a related compound demonstrated effective inhibition against COX-1 and COX-2 with IC50 values comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
The biological activity spectrum also includes antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their effectiveness against various bacterial strains:
- Antibacterial Assays : Compounds within this class have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .
Case Studies and Research Findings
- Study on EGFR Inhibition : A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and assessed their activity against wild-type and mutant EGFR. The most potent compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and demonstrated efficacy against the T790M mutant form .
- Anti-inflammatory Activity : In another study focusing on anti-inflammatory properties, compounds were tested for their ability to inhibit COX enzymes with results indicating significant activity comparable to established anti-inflammatory medications .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-16-10-11-20(12-17(16)2)30-24-22(14-27-30)25(32)29(15-26-24)28-23(31)13-19-8-5-7-18-6-3-4-9-21(18)19/h3-12,14-15H,13H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUZMZGGWANANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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